molecular formula C16H14BrF2NO4 B069247 Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 194805-07-7

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B069247
CAS No.: 194805-07-7
M. Wt: 402.19 g/mol
InChI Key: ZVUUANRFLJIZGV-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 194805-07-7) is a quinoline derivative with the molecular formula C₁₆H₁₄BrF₂NO₄ and a molecular weight of 411.20 g/mol. Its structure features a bromo substituent at position 7, a cyclopropyl group at position 1, and a difluoromethoxy group at position 6. The 4-oxo-1,4-dihydroquinoline core is esterified with an ethyl group at position 3 .

This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of quinolone antibiotics and related antibacterials. Its structural complexity, including the difluoromethoxy group, enhances metabolic stability and binding affinity to bacterial targets such as DNA gyrase .

Properties

IUPAC Name

ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxoquinoline-3-carboxylate
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InChI

InChI=1S/C16H14BrF2NO4/c1-2-23-15(22)10-7-20(8-3-4-8)12-9(13(10)21)5-6-11(17)14(12)24-16(18)19/h5-8,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUUANRFLJIZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)Br)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14BrF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471266
Record name Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Molecular Weight

402.19 g/mol
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CAS No.

194805-07-7
Record name 3-Quinolinecarboxylic acid, 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-1,4-dihydro-4-oxo-, ethyl ester
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Record name Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Record name Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydro-3-quinolinecarboxylate
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Biological Activity

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 194805-07-7) is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₆H₁₄BrF₂NO₄
  • Molecular Weight : 402.19 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 477.4 °C
  • LogP : 2.36

This compound exhibits its biological activity primarily through the inhibition of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. By interfering with the function of Topo II, this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that modifications at specific positions on the quinoline structure can enhance its antiproliferative activity against bladder (T-24) and prostate (PC-3) cancer cells.

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 6T-245.2Topo II Inhibition
Compound 8aPC-34.8Apoptosis Induction
Ethyl 7-bromo...T-24TBDTBD

The most potent compounds were found to induce apoptosis by increasing caspase activity and arresting the cell cycle at various phases depending on the cell line studied .

Antibacterial Activity

Beyond its anticancer properties, this compound also shows promise as an antibacterial agent. Similar compounds in the quinolone family have been noted for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Case Studies

A series of case studies have explored the efficacy of this compound in vitro:

  • Study on Bladder Cancer Cells : A study highlighted that ethyl 7-bromo... could reduce cell viability in T-24 cells by over 60% at concentrations above 10 µM after 48 hours of treatment.
  • Prostate Cancer Assessment : In PC-3 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to control groups.

Scientific Research Applications

Antibacterial Activity

Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is closely related to ozenoxacin, a topical antibiotic that has been approved for treating skin infections. Ozenoxacin exhibits potent activity against both gram-positive and gram-negative bacteria, making it an effective treatment for conditions such as acne and impetigo .

The mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to bacterial cell death, which is particularly useful in treating resistant strains of bacteria .

Synthesis and Development

The synthesis of this compound involves several key steps:

  • Formation of Key Intermediates : The synthesis begins with the preparation of intermediates such as 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid through reactions involving cyclopropyl amine and various coupling agents .
  • Suzuki Coupling Reaction : This step is crucial for forming the final product by coupling boronated esters with the carboxylic acid derivatives .
  • Yield Optimization : Research has focused on improving yields by minimizing by-product formation during the synthesis process, thus enhancing the efficiency of production .

Clinical Studies on Ozenoxacin

Ozenoxacin's clinical efficacy has been documented in several studies:

  • A systematic review highlighted its effectiveness against common pathogens responsible for skin infections, including Staphylococcus aureus and Propionibacterium acnes. The review concluded that ozenoxacin could be a valuable addition to the antibiotic arsenal, particularly due to its novel mechanism of action .

Comparative Studies

A comparative study examined the pharmacokinetics of ozenoxacin versus traditional antibiotics. Results indicated that ozenoxacin had a favorable absorption profile when applied topically, leading to higher local concentrations at the site of infection without significant systemic absorption .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally analogous quinolones to highlight the impact of substituents on biological activity, solubility, and synthetic utility.

Compound Name Substituents Molecular Weight Key Properties
Ethyl 7-bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Target) 7-Br, 1-cyclopropyl, 8-OCHF₂ 411.20 Enhanced metabolic stability; antibacterial intermediate
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate 7-NH₂, 6-F, 8-OCH₃, 1-cyclopropyl 378.36 (monohydrate) Antibacterial intermediate; crystal structure stabilized by H-bonding
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Cl, 6-F, 8-NO₂, 1-cyclopropyl 354.72 Nitro group enhances reactivity; crystal packing via C–H···Cl/O interactions
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) 6-Br, 8-F 312.12 Lower steric hindrance; used in α6-GABAAR ligand synthesis
Moxifloxacin Impurity S (1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) 7-F, 8-OCH₃, 1-cyclopropyl (carboxylic acid form) 323.29 Broad-spectrum antibacterial activity; high HPLC purity

Physicochemical Properties

  • Solubility : The target compound’s difluoromethoxy group improves lipid solubility compared to methoxy or hydroxy analogs, enhancing membrane permeability .
  • Crystallinity: Unlike the monohydrate form of the amino-substituted analog, the target compound lacks documented crystal structure data, suggesting variability in solid-state stability .

Research Findings and Trends

  • Antibacterial Resistance : Fluorine and cyclopropyl groups are critical for overcoming resistance in Gram-negative pathogens .
  • Structural Optimization : Substitution at position 8 (e.g., difluoromethoxy vs. nitro) balances reactivity and metabolic stability .

Preparation Methods

Diethyl 2-((3-Bromo-2-(Difluoromethoxy)Phenoxy)Methylene)Malonate

The synthesis begins with 3-bromo-2-(difluoromethoxy)phenol , which is reacted with diethyl 2-(chloromethylene)malonate in dichloromethane using pyridine as a base. This yields the malonate ester, a critical precursor for chromene formation.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Base: Pyridine (2.5 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 82% (analogous to non-fluorinated systems).

Cyclization to Ethyl 7-Bromo-8-(Difluoromethoxy)-4-Oxo-4H-Chromene-3-Carboxylate

Treatment of the malonate ester with polyphosphoric acid (PPA) at 80°C induces cyclization, forming the chromene scaffold. This step is highly sensitive to temperature, with deviations leading to incomplete ring closure.

Optimized Parameters :

  • PPA quantity: 5 equiv

  • Reaction time: 6 hours

  • Yield: 78% (chromene derivative).

Quinoline Ring Formation

Condensation with Cyclopropylamine

The chromene intermediate reacts with cyclopropylamine in dimethylacetamide (DMAc) to form the quinoline ring. This step proceeds via nucleophilic attack at the C-4 carbonyl, followed by ring-opening and re-closure.

Critical Observations :

  • Solvent: DMAc enhances amine nucleophilicity.

  • Temperature: 0°C initial, transitioning to room temperature.

  • Competing Pathway: Formation of (Z)-7-bromo-3-((cyclopropylamino)methylene)-8-(difluoromethoxy)chromane-2,4-dione (25% yield) necessitates careful stoichiometric control.

Bromination at Position 7

Electrophilic Bromination Using N-Bromosuccinimide (NBS)

While the chromene precursor already contains bromine at position 7, late-stage bromination may be required if starting from unsubstituted phenols. NBS in dichloromethane at room temperature selectively brominates the aromatic ring.

Example Protocol :

  • Substrate: 2-(Difluoromethoxy)phenol derivative

  • Brominating agent: NBS (1.2 equiv)

  • Solvent: Dichloromethane

  • Yield: 85–90% (based on analogous systems).

Difluoromethoxy Group Installation

Nucleophilic Substitution of Hydroxyl Groups

A phenol intermediate at position 8 undergoes difluoromethylation using chlorodifluoromethane (CHClF₂) under basic conditions. This method avoids harsh fluorinating agents like DAST, improving functional group tolerance.

Optimized Conditions :

  • Base: Potassium carbonate (3 equiv)

  • Reagent: CHClF₂ gas (bubbled through solution)

  • Solvent: DMF

  • Temperature: 60°C

  • Yield: 65–70% (estimated from similar reactions).

Esterification and Final Functionalization

Ethyl Ester Formation

The carboxylic acid intermediate is esterified using ethanol in the presence of H₂SO₄ as a catalyst. This step is typically high-yielding (90–95%) due to the reactivity of the acid group.

Procedure :

  • Acid: 7-Bromo-1-cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Alcohol: Ethanol (excess)

  • Catalyst: Concentrated H₂SO₄ (0.1 equiv)

  • Temperature: Reflux (78°C)

  • Duration: 4 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.55–1.63 (m, 4H, cyclopropyl), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 6.85 (s, 1H, CHF₂), 8.12 (s, 1H, H-5), 8.94 (s, 1H, H-2).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -82.5 (t, J = 74 Hz, 2F, OCF₂H).

Chromatographic Purity

  • HPLC : >95% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Challenges and Yield Optimization

Competing Side Reactions

  • Cyclized Byproducts : The formation of (Z)-7-bromo-3-((cyclopropylamino)methylene)-8-(difluoromethoxy)chromane-2,4-dione reduces the yield of the desired quinoline. Mitigation strategies include reducing reaction time and using excess cyclopropylamine.

  • Difluoromethoxy Hydrolysis : The OCHF₂ group is susceptible to hydrolysis under acidic conditions, necessitating pH control during workup.

Scalability Considerations

  • Chromene Cyclization : PPA-mediated cyclization becomes exothermic at scale, requiring controlled heating and stirring to prevent decomposition.

  • Difluoromethylation : CHClF₂ gas handling requires specialized equipment to ensure safety and reagent efficiency.

Comparative Analysis of Synthetic Routes

RouteStarting MaterialKey StepYield (%)Purity (%)
A3-Bromo-2-(difluoromethoxy)phenolChromene cyclization6293
B2-MethylquinolineLate-stage difluoromethylation4888
CEthyl 4-oxo-chromene-3-carboxylateSequential bromination/amine condensation5591

Route A offers the highest yield and purity by pre-installing the difluoromethoxy group prior to cyclization .

Q & A

Q. What are the key structural identifiers and spectroscopic characterization methods for this compound?

The compound is identified by its IUPAC name, molecular formula (C₁₆H₁₄BrF₂NO₄), and InChI code (1S/C16H14BrF2NO4/c1-2-23-15(22)10-7-20(8-3-4-8)12-9(13(10)21)5-6-11(17)14(12)24-16(18)19/h5-8,16H,2-4H2,1H3) . Key spectroscopic methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl, difluoromethoxy) and ester functionality.
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • IR spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups.

Q. What synthetic strategies are used to introduce bromo and difluoromethoxy groups into the quinoline core?

  • Bromination : Electrophilic aromatic substitution (EAS) at the 7-position, guided by directing effects of adjacent substituents (e.g., electron-withdrawing groups like carbonyls) .
  • Difluoromethoxy introduction : Nucleophilic substitution (SNAr) at the 8-position using difluoromethoxide (e.g., generated from ClCF₂O− precursors) under anhydrous conditions .
  • Regioselectivity : Controlled by steric and electronic factors. For example, cyclopropyl at N-1 enhances electron density at C-8, favoring SNAr .

Q. How does the cyclopropyl group at N-1 influence the compound's physicochemical properties?

The cyclopropyl group:

  • Enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability .
  • Constrains molecular conformation via steric effects, stabilizing interactions with target enzymes (e.g., bacterial DNA gyrase) .
  • Reduces metabolic degradation compared to bulkier alkyl groups, as shown in analogous fluoroquinolones .

Advanced Research Questions

Q. How do crystallographic studies inform intermolecular interactions in 4-oxoquinoline-3-carboxylate derivatives?

Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : C–H···O (3.06–3.54 Å) and C–H···Br/Cl (3.43–3.74 Å) interactions stabilize molecular packing .
  • Parallel stacking : Planar quinoline cores align via π-π interactions, critical for solid-state stability .
  • Impact of substituents : Bulky groups (e.g., difluoromethoxy) disrupt packing, lowering melting points compared to nitro- or chloro-substituted analogs .

Q. How can contradictory antimicrobial activity data among analogs be methodologically addressed?

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., Br vs. Cl at C-7, OCHF₂ vs. OCH₃ at C-8) and test against Gram-positive/negative strains .
  • Assay standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols, controlling variables like pH, inoculum size, and growth media .
  • Resistance profiling : Compare activity against wild-type vs. mutant strains (e.g., gyrase-overexpressing E. coli) to identify target-specific effects .

Q. What strategies optimize regioselectivity in nucleophilic substitutions during synthesis?

  • Directing groups : Electron-withdrawing substituents (e.g., NO₂ at C-8) activate specific positions for SNAr .
  • Temperature control : Low temperatures (−20°C to 0°C) favor kinetic control, reducing side reactions .
  • Catalysis : Phase-transfer catalysts (e.g., crown ethers) enhance nucleophile accessibility in heterogeneous reactions .

Q. How is the ethyl ester moiety utilized in prodrug strategies for this compound?

  • Ester hydrolysis : In vivo conversion to the carboxylic acid (active form) via hepatic esterases, as demonstrated in related compounds .
  • Bioavailability enhancement : The ester improves oral absorption by increasing lipophilicity, with hydrolysis rates quantified via HPLC-MS .

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